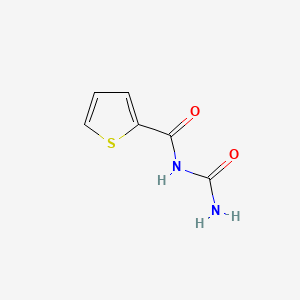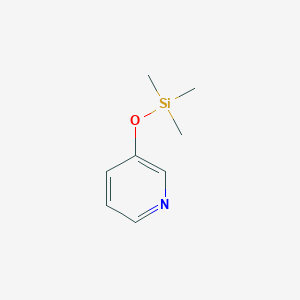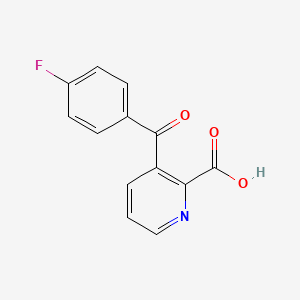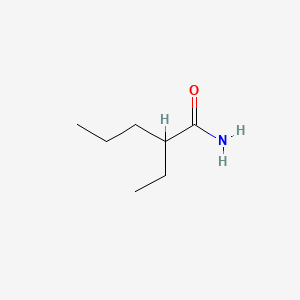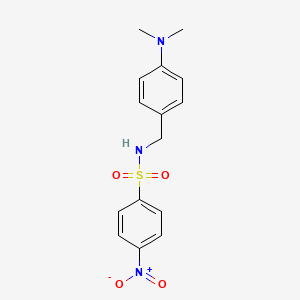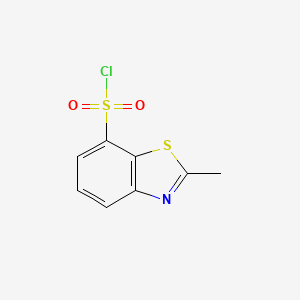![molecular formula C12H19BO3 B8641536 [4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid](/img/structure/B8641536.png)
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid
Übersicht
Beschreibung
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxypentan-3-yl group and a methyl group. The unique structure of this compound makes it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-methylphenylboronic acid with 3-hydroxypentan-3-yl magnesium bromide under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-(3-oxopentan-3-yl)-2-methylphenylboronic acid.
Reduction: Formation of boronate esters.
Substitution: Formation of substituted phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of [4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The hydroxyl group may also participate in hydrogen bonding and other non-covalent interactions, further enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(3-Hydroxypentan-3-yl)-2-propylphenyl)boronic acid
- (4-(3-Hydroxypentan-3-yl)-2-ethylphenyl)boronic acid
Uniqueness
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid is unique due to its specific substitution pattern on the phenyl ring. The presence of both a hydroxypentan-3-yl group and a methyl group provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specialized applications where precise molecular interactions are required.
Eigenschaften
Molekularformel |
C12H19BO3 |
|---|---|
Molekulargewicht |
222.09 g/mol |
IUPAC-Name |
[4-(3-hydroxypentan-3-yl)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C12H19BO3/c1-4-12(14,5-2)10-6-7-11(13(15)16)9(3)8-10/h6-8,14-16H,4-5H2,1-3H3 |
InChI-Schlüssel |
DRKPCBJQZKMLLK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)C(CC)(CC)O)C)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
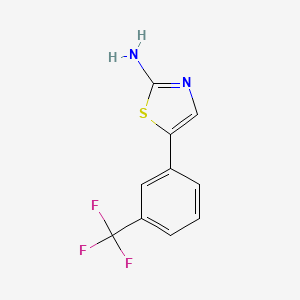
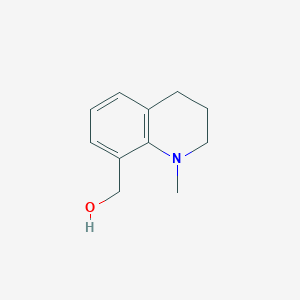
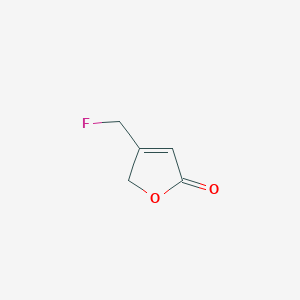
![Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl]-](/img/structure/B8641483.png)

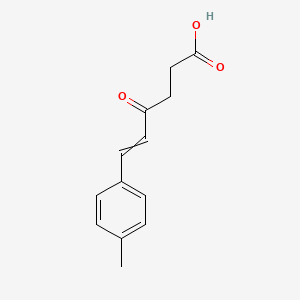
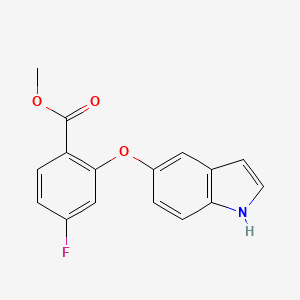
![2-[3-(3-Bromophenyl)oxetan-3-yl]acetic acid](/img/structure/B8641496.png)
